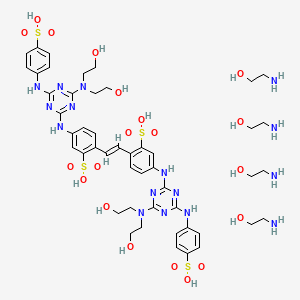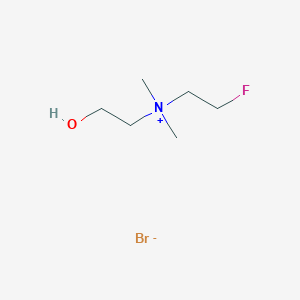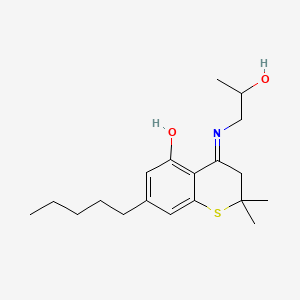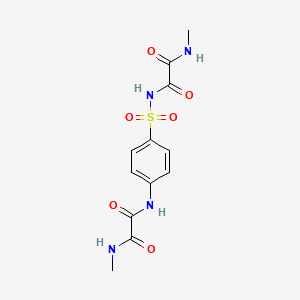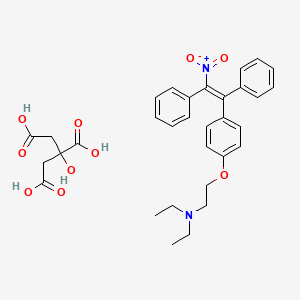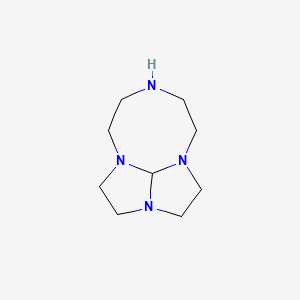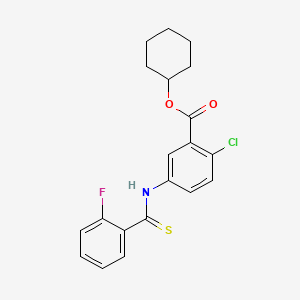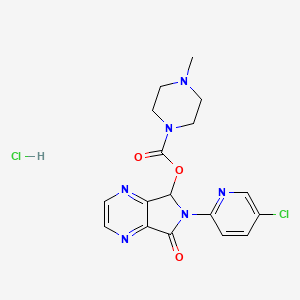
Zopiclone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zopiclone hydrochloride is a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. It belongs to the cyclopyrrolone class of drugs and is known for its ability to modulate benzodiazepine receptors, thereby exerting sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . This compound is marketed under various brand names, including Imovane and Zimovane .
Métodos De Preparación
The synthesis of zopiclone hydrochloride involves several key steps. One common method uses 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chloroformyl-4-methylpiperazine hydrochloride as starting materials. These compounds react in an anhydrous organic solvent under alkaline conditions, with 4-substituent pyridine as a catalyst . This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Zopiclone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various organic solvents . Major products formed from these reactions include N-desmethylzopiclone and zopiclone N-oxide . The compound is also known to degrade into 2-amino-5-chloropyridine under certain conditions .
Aplicaciones Científicas De Investigación
Zopiclone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitation of zopiclone and its metabolites in biological matrices . In biology and medicine, it is extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic effects in the treatment of insomnia . Additionally, this compound is used in forensic science for the detection and quantitation of the drug in cases of drug-facilitated crimes .
Mecanismo De Acción
Zopiclone hydrochloride exerts its effects by binding to the benzodiazepine receptor complex and modulating the gamma-aminobutyric acid (GABA) A receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedation and relaxation. Unlike benzodiazepines, this compound does not distinguish between GABA A receptors containing different alpha subunits, which contributes to its unique pharmacological profile .
Comparación Con Compuestos Similares
Zopiclone hydrochloride is often compared to other nonbenzodiazepine hypnotics, such as eszopiclone, zolpidem, and zaleplon. Eszopiclone, the active S(+)-enantiomer of zopiclone, has a higher affinity for the GABA A receptor and is used for the long-term treatment of chronic insomnia . This compound is unique in its ability to modulate both benzodiazepine and barbiturate-like properties, making it a versatile option for the treatment of insomnia .
Propiedades
Número CAS |
1268005-39-5 |
|---|---|
Fórmula molecular |
C17H18Cl2N6O3 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H |
Clave InChI |
CGHYKCBGJWHCSM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


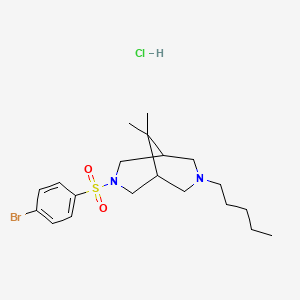
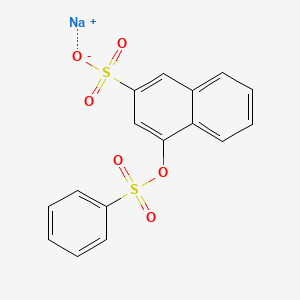
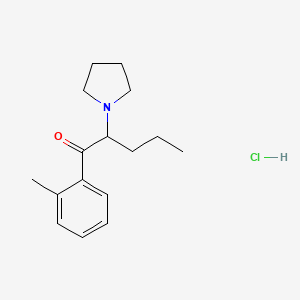
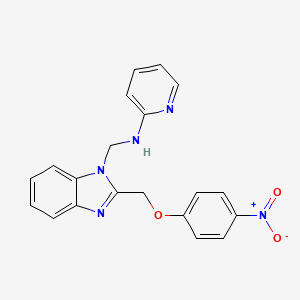
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
